4-[3-(benzylsulfanyl)-5-(1-methyl-1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-4-yl]-N-(cyclopropylmethyl)benzamide
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Overview
Description
4-[3-(benzylsulfanyl)-5-(1-methyl-1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-4-yl]-N-(cyclopropylmethyl)benzamide is a complex organic compound that features a triazole ring, a benzylsulfanyl group, and a cyclopropylmethyl group
Preparation Methods
The synthesis of 4-[3-(benzylsulfanyl)-5-(1-methyl-1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-4-yl]-N-(cyclopropylmethyl)benzamide involves several steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a click reaction between an azide and an alkyne. This reaction is typically catalyzed by copper(I) salts.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction where a benzyl halide reacts with a thiol.
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be attached via a reductive amination reaction involving cyclopropylmethylamine and an aldehyde or ketone precursor.
Final Coupling: The final step involves coupling the triazole derivative with the benzamide moiety under appropriate reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
4-[3-(benzylsulfanyl)-5-(1-methyl-1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-4-yl]-N-(cyclopropylmethyl)benzamide undergoes various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common due to the stability of the triazole ring.
Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
4-[3-(benzylsulfanyl)-5-(1-methyl-1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-4-yl]-N-(cyclopropylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as an antimicrobial and anticancer agent. The triazole ring is known for its biological activity, and the benzylsulfanyl group can enhance the compound’s ability to interact with biological targets.
Biological Studies: It is used in studies to understand the interaction of triazole derivatives with enzymes and receptors, which can lead to the development of new therapeutic agents.
Chemical Biology: The compound is used as a probe to study the mechanisms of action of triazole-containing drugs and to identify new drug targets.
Industrial Applications: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of 4-[3-(benzylsulfanyl)-5-(1-methyl-1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-4-yl]-N-(cyclopropylmethyl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing the enzymes from catalyzing their reactions.
Receptor Binding: It can bind to receptors on the surface of cells, modulating the signaling pathways and affecting cellular functions.
DNA Interaction: The compound can intercalate into DNA, disrupting the replication and transcription processes, which is particularly useful in anticancer applications.
Comparison with Similar Compounds
4-[3-(benzylsulfanyl)-5-(1-methyl-1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-4-yl]-N-(cyclopropylmethyl)benzamide can be compared with other triazole derivatives:
1,2,3-Triazoles: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms. They are known for their broad-spectrum biological activities, including antimicrobial and anticancer properties.
Benzylsulfanyl Derivatives: Compounds with a benzylsulfanyl group are known for their ability to interact with biological targets, enhancing the compound’s overall activity.
Cyclopropylmethyl Derivatives: These compounds are known for their stability and ability to modulate the pharmacokinetic properties of drugs.
Properties
IUPAC Name |
4-[3-benzylsulfanyl-5-(1-methyltriazol-4-yl)-1,2,4-triazol-4-yl]-N-(cyclopropylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7OS/c1-29-14-20(25-28-29)21-26-27-23(32-15-17-5-3-2-4-6-17)30(21)19-11-9-18(10-12-19)22(31)24-13-16-7-8-16/h2-6,9-12,14,16H,7-8,13,15H2,1H3,(H,24,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUVTWHWFVNTHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C2=NN=C(N2C3=CC=C(C=C3)C(=O)NCC4CC4)SCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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